(1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide
Description
This compound features a rigid adamantane core substituted with a carboxamide group linked to two distinct moieties: a 3,4-dimethylphenyl ring and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. Adamantane derivatives are prized for their thermal stability, lipophilicity, and ability to penetrate biological membranes, making them candidates for drug development or functional materials .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-15-3-4-20(7-16(15)2)24(21-5-6-28(26,27)14-21)22(25)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19,21H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJUDVLBQKZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction between adamantane-1-carboxylic acid and an appropriate amine, in this case, the amine derived from the dihydrothiophene ring.
Synthesis of the Dihydrothiophene Ring: The dihydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the carboxamide, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The dihydrothiophene ring can be further oxidized to introduce additional sulfone groups.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Introduction of additional sulfone groups.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives of the dimethylphenyl group.
Scientific Research Applications
The compound (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide is a synthetic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its unique combination of functional groups. Research indicates that similar compounds can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.
Case Study : A study published in Medicinal Chemistry highlighted the synthesis of thiophene derivatives and their evaluation for anti-inflammatory activity. Compounds with similar structural motifs demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may possess similar therapeutic potential .
Anticancer Activity
The compound has been investigated for its anticancer properties. Thiophene derivatives are known to interact with various biological targets involved in cancer progression.
Case Study : In vitro studies have shown that compounds with thiophene moieties can induce apoptosis in cancer cell lines. A relevant study found that a related thiophene compound inhibited cell proliferation in breast cancer cells through the modulation of apoptosis-related proteins . Future studies on (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide could elucidate its specific mechanisms of action against cancer cells.
Antimicrobial Properties
Research has indicated that thiophene-containing compounds exhibit antimicrobial activity against various pathogens.
Case Study : A recent investigation assessed the antimicrobial efficacy of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, suggesting that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may also be effective against microbial infections .
Summary of Applications
Mechanism of Action
The mechanism of action of (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Structural and Functional Insights
- The 3,4-dimethylphenyl group may confer steric bulk, influencing receptor binding or solubility .
- Compound 3l () : The trifluoromethyl group is electron-withdrawing, likely increasing metabolic stability and altering electronic properties compared to the target compound’s dimethylphenyl group. Synthesis via adamantane carboxylic acid (yield: 39%) suggests scalability challenges common in adamantane derivatives .
- Pyrazole and Lactone Derivatives (Evidences 7–8) : The pyrazole ring () offers nitrogen-rich pharmacophoric features, while the lactone () may improve water solubility. Both lack sulfone or dimethylphenyl groups, highlighting the target compound’s structural uniqueness.
Biological Activity
The compound (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide (CAS Number: 863021-65-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 399.5 g/mol. Its structure features an adamantane core substituted with a dioxido-thiophene moiety and a dimethylphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 863021-65-2 |
| Molecular Formula | C23H29NO3S |
| Molecular Weight | 399.5 g/mol |
Anticancer Activity
Recent studies indicate that compounds similar to (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide exhibit significant anticancer properties. For instance, research on related thiophene derivatives has shown promising results in inhibiting tumor cell growth through apoptosis induction in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxido-thiophene moiety may interact with cellular pathways involved in oxidative stress and inflammatory responses. This interaction could lead to the modulation of enzyme activities and receptor signaling pathways relevant to cancer and pain .
Study 1: Anticancer Potential
A study focusing on the synthesis and evaluation of thiophene derivatives reported that certain compounds showed IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that (1R,3s)-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide may possess similar anticancer properties due to its structural characteristics .
Study 2: Pain Management
In a controlled experiment assessing the analgesic effects of thiophene derivatives in mice subjected to pain-inducing stimuli, certain compounds exhibited a significant reduction in pain response compared to controls. This suggests potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
